REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[F:9][C:10]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13]>N1C=CC=CC=1>[Cl:8][C:3]1[C:2]([NH:1][C:12](=[O:13])[C:11]2[CH:15]=[CH:16][CH:17]=[C:18]([F:19])[C:10]=2[F:9])=[CH:7][CH:6]=[CH:5][N:4]=1
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Name
|
|
Quantity
|
3.31 g
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Type
|
reactant
|
Smiles
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NC=1C(=NC=CC1)Cl
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=CC=C1F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After return to room temperature and reaction for 4 hr
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Duration
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4 h
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Type
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CUSTOM
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Details
|
the reaction was quenched by water
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Type
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EXTRACTION
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Details
|
After extraction three times by ethyl acetate
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Type
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CUSTOM
|
Details
|
an ethyl acetate layer was collected
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Type
|
WASH
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Details
|
washed by 1M HCl solution
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Type
|
CUSTOM
|
Details
|
After drying
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Type
|
FILTRATION
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Details
|
filtration, concentration, and purification by silicon-gel column
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1NC(C1=C(C(=CC=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |